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Compound of Interest

Compound Name: p-Chloroacetanilide

Cat. No.: B1165894 Get Quote

An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of p-Chloroacetanilide, tailored for researchers, scientists, and

professionals in drug development.

Introduction
p-Chloroacetanilide, with the chemical formula C₈H₈ClNO, is a para-substituted aromatic

compound.[1] It belongs to the class of acetamides and monochlorobenzenes. This compound

is of interest in pharmaceutical research and development due to its structural relation to other

pharmacologically active molecules. A thorough understanding of its spectral properties is

crucial for its identification, characterization, and quality control in various stages of drug

discovery and manufacturing. This technical guide provides a comprehensive overview of the

¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for p-Chloroacetanilide,

complete with detailed experimental protocols and data visualizations.

Chemical Structure and Properties
IUPAC Name: N-(4-chlorophenyl)acetamide

Synonyms: 4-Chloroacetanilide, N-acetyl-p-chloroaniline

Molecular Formula: C₈H₈ClNO

Molecular Weight: 169.61 g/mol
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Melting Point: 176-181 °C

Boiling Point: 333 °C

Appearance: Off-white to white crystalline powder

Caption: Chemical structure of p-Chloroacetanilide.

Spectroscopic Data
The following sections present the key spectroscopic data for p-Chloroacetanilide, organized

for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for p-Chloroacetanilide

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.09 Singlet 1H -NH (Amide)

7.63 Doublet 2H Aromatic (H-2, H-6)

7.35 Doublet 2H Aromatic (H-3, H-5)

2.07 Singlet 3H -CH₃ (Acetyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data for p-Chloroacetanilide
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Chemical Shift (δ) ppm Assignment

168.5 C=O (Amide)

137.8 C-1 (Aromatic)

128.9 C-4 (Aromatic)

128.7 C-3, C-5 (Aromatic)

120.7 C-2, C-6 (Aromatic)

24.0 -CH₃ (Acetyl)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for p-Chloroacetanilide (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3290 Strong N-H Stretch (Amide)

3180, 3120 Medium C-H Stretch (Aromatic)

1665 Strong C=O Stretch (Amide I)

1595, 1490 Strong C=C Stretch (Aromatic Ring)

1540 Strong N-H Bend (Amide II)

1090 Strong C-Cl Stretch

825 Strong C-H Bend (p-disubstituted)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for p-Chloroacetanilide (Electron Ionization)
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m/z Relative Abundance (%) Assignment

169 23.4 [M]⁺ (Molecular Ion)

171 7.5
[M+2]⁺ (Isotope Peak due to

³⁷Cl)

127 100.0 [M - C₂H₂O]⁺ (Loss of ketene)

129 32.3
[M - C₂H₂O + 2]⁺ (Isotope

Peak)

92 6.8 [C₆H₅Cl]⁺

65 5.9 [C₅H₅]⁺

43 31.8 [CH₃CO]⁺ (Acylium ion)

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy (¹H and ¹³C)
A solution of p-Chloroacetanilide (approximately 10-20 mg) was prepared in 0.5 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The spectra were recorded on a Bruker AC-300 or a

400 MHz NMR spectrometer at ambient temperature.[1][2][3][4] Tetramethylsilane (TMS) was

used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a standard proton-decoupled pulse

sequence was used.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using the KBr pellet method. Approximately 1-2 mg of finely

ground p-Chloroacetanilide was intimately mixed with about 100-200 mg of dry, spectroscopic

grade potassium bromide (KBr).[5][6][7][8][9] The mixture was then compressed in a die under

high pressure (approximately 8-10 tons) to form a transparent pellet. The spectrum was

recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)
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The mass spectrum was acquired using an electron ionization (EI) source coupled to a mass

analyzer.[10][11][12][13][14] The sample was introduced into the ion source, where it was

bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged

fragments were then separated based on their mass-to-charge ratio (m/z).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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